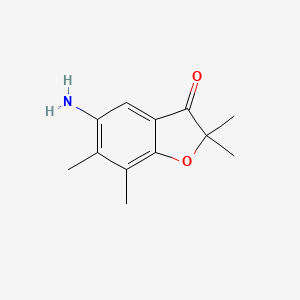
5-Amino-2,2,6,7-tetramethyl-1-benzofuran-3(2H)-one
Número de catálogo B8282277
Peso molecular: 205.25 g/mol
Clave InChI: CZHKQSRTXRWTKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07507841B2
Procedure details


A mixture of 2,2,6,7-tetramethyl-5-nitro-1-benzofuran-3(2H)-one obtained in Reference Example 46 (5.0 g, 21.3 mmol), 10%-palladium carbon (50% hydrous, 500 mg) and ammonium formate (7.06 g, 85.0 mmol) in methanol (100 mL) was heated under reflux for two hours. The solid material was removed and the filtrate was concentrated under reduced pressure. Water and ethyl acetate were added to the residue to separate the organic layer, and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The solvent was distilled off under reduced pressure to obtain a residue, which was crystallized with ethyl acetate-hexane to obtain 4.0 g (yield 92%) of the title compound. Melting point: 149-150° C.
Name
2,2,6,7-tetramethyl-5-nitro-1-benzofuran-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Example 46
Quantity
5 g
Type
reactant
Reaction Step Two



Name
palladium carbon
Quantity
500 mg
Type
catalyst
Reaction Step Five

Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[C:6](=[O:7])[C:5]2[CH:8]=[C:9]([N+:14]([O-])=O)[C:10]([CH3:13])=[C:11]([CH3:12])[C:4]=2[O:3]1.C([O-])=O.[NH4+]>CO.[C].[Pd]>[NH2:14][C:9]1[C:10]([CH3:13])=[C:11]([CH3:12])[C:4]2[O:3][C:2]([CH3:1])([CH3:17])[C:6](=[O:7])[C:5]=2[CH:8]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
2,2,6,7-tetramethyl-5-nitro-1-benzofuran-3(2H)-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC2=C(C1=O)C=C(C(=C2C)C)[N+](=O)[O-])C
|
Step Two
[Compound]
|
Name
|
Example 46
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
7.06 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Five
|
Name
|
palladium carbon
|
|
Quantity
|
500 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for two hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid material was removed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water and ethyl acetate were added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate the organic layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a residue, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized with ethyl acetate-hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=C(C2=C(C(C(O2)(C)C)=O)C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4 g | |
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
